molecular formula C14H13NO2 B1421061 2-(2-Methoxybenzoyl)-5-methylpyridine CAS No. 1187170-10-0

2-(2-Methoxybenzoyl)-5-methylpyridine

Cat. No.: B1421061
CAS No.: 1187170-10-0
M. Wt: 227.26 g/mol
InChI Key: MVGCXZLVBVAMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxybenzoyl)-5-methylpyridine (MFCD13152636) is a high-purity chemical compound offered for research and development purposes . This benzoylpyridine derivative serves as a versatile building block in organic synthesis and materials science. Compounds within this structural family are frequently investigated as key intermediates for the preparation of more complex molecules, including potential pharmaceuticals and functional materials . For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2-methoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-7-8-12(15-9-10)14(16)11-5-3-4-6-13(11)17-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGCXZLVBVAMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236168
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187170-10-0
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methoxyphenyl)(5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501236168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-(2-Methoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Compound: An extensive search of chemical databases and scientific literature did not yield a specific CAS number for 2-(2-Methoxybenzoyl)-5-methylpyridine. This suggests that the compound may be a novel or less-documented substance. This guide, therefore, presents a comprehensive, scientifically-grounded approach to its synthesis and characterization based on established methodologies for structurally related compounds. The protocols and data herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the preparation and analysis of this and similar benzoylpyridine derivatives.

Introduction: The Benzoylpyridine Scaffold in Medicinal Chemistry

Benzoylpyridines represent a class of diaryl ketones that serve as crucial intermediates and foundational scaffolds in the development of therapeutic agents and agrochemicals.[1] The inherent basicity of the pyridine ring, combined with the diverse substitution patterns possible on both aromatic systems, allows for the fine-tuning of physicochemical properties and biological activity. The introduction of a methoxy group, as in the target molecule, can significantly influence metabolic stability and receptor-binding interactions. This guide focuses on a plausible and efficient synthetic route to 2-(2-Methoxybenzoyl)-5-methylpyridine, a compound of interest for further investigation in drug discovery programs.

Proposed Synthetic Pathway: A Grignard-Based Approach

The most direct and versatile method for constructing the carbon-carbon bond between the pyridine and benzoyl moieties is the Grignard reaction. This approach involves the synthesis of an organometallic reagent from a substituted anisole and its subsequent reaction with a functionalized pyridine. An alternative pathway via Friedel-Crafts acylation is also considered.

Primary Synthetic Route: Grignard Reaction

The primary proposed synthesis is a two-step process commencing with the formation of a Grignard reagent from 2-bromoanisole, followed by a coupling reaction with 2-bromo-5-methylpyridine.

Synthetic_Pathway cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Coupling Reaction 2-Bromoanisole 2-Bromoanisole Mg_THF Mg, Anhydrous THF 2-Bromoanisole->Mg_THF Reflux Grignard 2-Methoxyphenyl- magnesium bromide Mg_THF->Grignard Coupling Coupling in THF Grignard->Coupling Starting_Pyridine 2-Bromo-5-methylpyridine Starting_Pyridine->Coupling Product 2-(2-Methoxybenzoyl)- 5-methylpyridine Coupling->Product Acidic Workup

Caption: Proposed two-step synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine via a Grignard reaction.

Key Starting Materials

A successful synthesis relies on well-characterized starting materials.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Bromo-5-methylpyridine3510-66-5C₆H₆BrN172.02Light brown solid, MP: 41-43 °C, BP: 95-96 °C/12.5 mmHg.[2][3][4]
2-Bromoanisole578-57-4C₇H₇BrO187.03Colorless to yellow liquid.
Magnesium Turnings7439-95-4Mg24.31Solid metal.
2-Methoxybenzoyl chloride21615-34-9C₈H₇ClO₂170.59Colorless to pale yellow liquid, moisture-sensitive.[5][6]

Detailed Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations.[7][8] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 2-Methoxyphenylmagnesium bromide

Objective: To prepare the Grignard reagent necessary for the coupling reaction.

Materials:

  • Magnesium turnings

  • 2-Bromoanisole

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to the flask.

  • In the dropping funnel, prepare a solution of 2-bromoanisole in anhydrous THF.

  • Add a small amount of the 2-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.[7]

  • The resulting dark solution of 2-methoxyphenylmagnesium bromide is used directly in the next step.

Protocol 2: Synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine

Objective: To couple the Grignard reagent with 2-bromo-5-methylpyridine to form the target compound.

Materials:

  • 2-Methoxyphenylmagnesium bromide solution in THF (from Protocol 1)

  • 2-Bromo-5-methylpyridine

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromo-5-methylpyridine in anhydrous THF in a separate flask under a nitrogen atmosphere and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared 2-methoxyphenylmagnesium bromide solution to the cooled 2-bromo-5-methylpyridine solution via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-Methoxybenzoyl)-5-methylpyridine.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Chromatography Chromatography Crude_Product Crude Product from Synthesis Purification Column Chromatography Crude_Product->Purification Pure_Product Purified 2-(2-Methoxybenzoyl)- 5-methylpyridine Purification->Pure_Product Structural_Elucidation Structural Elucidation Pure_Product->Structural_Elucidation Purity_Analysis Purity & Quantification Pure_Product->Purity_Analysis H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR 2D_NMR COSY, HSQC Structural_Elucidation->2D_NMR MS HRMS (ESI+) Structural_Elucidation->MS HPLC HPLC-UV Purity_Analysis->HPLC GCMS GC-MS Purity_Analysis->GCMS

Caption: Analytical workflow for the characterization and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and the methoxy-substituted benzene rings, as well as singlets for the methyl and methoxy groups. The chemical shifts will be influenced by the electron-withdrawing nature of the ketone and the electronic effects of the substituents.[9]

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms. The carbonyl carbon is expected to resonate significantly downfield (typically >190 ppm).[10]

  • 2D NMR (COSY, HSQC): These experiments will be crucial for assigning the proton and carbon signals definitively by establishing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) will provide the exact mass of the protonated molecule [M+H]⁺, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the final compound.

  • Instrumentation: An HPLC system with a UV-Vis detector is suitable.[11]

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is recommended.[11]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is typically used for pyridine derivatives.[12][13]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzoylpyridine chromophore (likely around 254-280 nm) should be used.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for purity analysis and identification, especially for assessing the presence of volatile impurities.[15]

  • Column: A non-polar or medium-polarity capillary column is appropriate.

  • Injector and Oven Program: An injector temperature of around 250 °C and a temperature ramp (e.g., 60 °C to 280 °C) will be necessary to elute the compound.

  • Detection: The mass spectrometer will provide a fragmentation pattern that can be used to confirm the structure.

Conclusion

This guide provides a detailed and scientifically-backed framework for the synthesis and analysis of 2-(2-Methoxybenzoyl)-5-methylpyridine. By leveraging a robust Grignard-based synthetic strategy and employing a comprehensive suite of modern analytical techniques, researchers can confidently prepare and characterize this and other novel benzoylpyridine derivatives for applications in medicinal chemistry and drug development.

References

  • Campeau, L. C., et al. (2005). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC. Available at: [Link]

  • Amerigo Scientific. 2-Bromo-5-methylpyridine. Available at: [Link]

  • Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
  • PubMed. Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives. Available at: [Link]

  • ACS Publications. Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • SIELC Technologies. Pyridine. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Available at: [Link]

  • Organic Syntheses Procedure. Org. Synth. 2012, 89, 549-561. Available at: [Link]

  • ACS Publications. A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society. Available at: [Link]

  • Otto Chemie Pvt Ltd. 2-Methoxybenzoyl chloride, 97% 21615-34-9. Available at: [Link]

  • ATSDR. 6. ANALYTICAL METHODS. Available at: [Link]

  • Ottokemi™. 2-Methoxyphenylmagnesium bromide solution 1.0 M in THF. Available at: [Link]

  • PrepChem.com. Synthesis of 2-methylbenzoyl chloride. Available at: [Link]

  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines. Available at: [Link]

  • ChemBK. 2-Methoxyphenylmagnesium bromide solution. Available at: [Link]

  • Scientific Research Publishing. Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Available at: [Link]

  • DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Supporting Information. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

Sources

Structural Elucidation and Synthetic Utility of (2-Methoxyphenyl)(5-methylpyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Orexin Receptor Antagonist Synthesis

Executive Summary

This technical guide analyzes 2-(2-Methoxybenzoyl)-5-methylpyridine , a diaryl ketone scaffold critical to the synthesis of Suvorexant (Belsomra), a first-in-class dual orexin receptor antagonist (DORA). While often colloquially named as a benzoyl-pyridine, the rigorous IUPAC designation—(2-methoxyphenyl)(5-methylpyridin-2-yl)methanone —reveals the functional priority required for systematic database indexing and patent protection.

This document dissects the nomenclature logic, details a robust Grignard-mediated synthesis avoiding common pyridine-deactivation pitfalls, and maps its downstream application in chiral diazepane ring formation.

Part 1: Structural Elucidation & Nomenclature[1]

IUPAC Systematic Naming

The naming confusion arises from competing ring systems (pyridine vs. benzene) and the bridging carbonyl group. Under current IUPAC recommendations (Blue Book P-64), ketones bridging two cyclic systems are named using the functional class name methanone (or ketone as a suffix to the substituent names), rather than treating one ring as an acyl substituent of the other.

Priority Logic:

  • Principal Functional Group: Ketone (

    
    ). Suffix: -methanone.
    
  • Substituents:

    • Ring A: Pyridine with a methyl group at position 5.[1] Attached at position 2.[1][2][3][4][5][6]

      
      (5-methylpyridin-2-yl)
      
    • Ring B: Benzene with a methoxy group at position 2.[2]

      
      (2-methoxyphenyl)
      
  • Alphabetical Order: Methoxy precedes Methyl.

Final Systematic Name: (2-Methoxyphenyl)(5-methylpyridin-2-yl)methanone

Structural Visualization & Numbering

The following diagram illustrates the priority hierarchy and numbering scheme used to derive the name.

IUPAC_Logic Molecule Target Molecule C14H13NO2 FuncGroup Principal Group: Methanone (Ketone) Molecule->FuncGroup Highest Priority Sub1 Substituent A: 2-methoxyphenyl FuncGroup->Sub1 Attached Group 1 Sub2 Substituent B: 5-methylpyridin-2-yl FuncGroup->Sub2 Attached Group 2 Name Full IUPAC Name: (2-methoxyphenyl)(5-methylpyridin-2-yl)methanone Sub1->Name Sub2->Name

Figure 1: Hierarchical decomposition of the IUPAC naming convention for diaryl ketones.

Part 2: Synthetic Pathways & Methodology[4][8][9][10]

The Challenge of Pyridine Acylation

Synthesizing pyridine-phenyl ketones is non-trivial. Standard Friedel-Crafts acylation fails because the pyridine nitrogen protonates or complexes with Lewis acids (


), deactivating the ring toward electrophilic substitution.

The Solution: Invert the polarity. Use the pyridine ring as the electrophile (via a nitrile or ester) and the phenyl ring as the nucleophile (via Grignard or Lithiation).

Protocol: Grignard Addition to Nitrile

This method is preferred for its high regioselectivity and avoidance of over-addition (a common issue with esters).

Reagents:

  • Substrate: 5-methylpicolinonitrile (2-cyano-5-methylpyridine).

  • Reagent: (2-methoxyphenyl)magnesium bromide (1.0 M in THF).

  • Solvent: Anhydrous THF or Toluene.

  • Quench: Aqueous HCl (Critical for imine hydrolysis).

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Reagent Preparation: Charge flask with 5-methylpicolinonitrile (1.0 eq) and anhydrous THF (10 volumes). Cool to 0°C.

  • Controlled Addition: Add (2-methoxyphenyl)magnesium bromide (1.2 eq) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temp < 5°C to prevent polymerization.

  • Reaction Phase: Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will turn deep red/brown as the magnesium imine salt forms.

  • Hydrolysis (The Critical Step):

    • Cool back to 0°C.

    • Slowly add 2M HCl until pH < 2.

    • Stir vigorously for 1 hour. Mechanism: The intermediate imine (

      
      ) must be hydrolyzed to the ketone (
      
      
      
      ).
  • Workup: Neutralize with saturated

    
    . Extract with Ethyl Acetate (3x).[7] Wash organics with brine, dry over 
    
    
    
    , and concentrate.[4]
  • Purification: Recrystallization from Ethanol/Heptane or Flash Chromatography (Hexanes:EtOAc 8:2).

Synthesis_Workflow Start Start: 5-methylpicolinonitrile Reagent Add Grignard: (2-methoxyphenyl)MgBr (0°C, THF) Start->Reagent Nucleophilic Attack Intermediate Intermediate: Magnesium Imine Salt Reagent->Intermediate Formation of C=N bond Hydrolysis Acidic Hydrolysis: 2M HCl, pH < 2 Intermediate->Hydrolysis Quench Product Product: (2-methoxyphenyl)(5-methylpyridin-2-yl)methanone Hydrolysis->Product Conversion to C=O

Figure 2: Reaction pathway for the Grignard-mediated synthesis of the target ketone.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected Signal / ValueStructural Assignment
1H NMR

2.35 ppm (s, 3H)
SingletMethyl group on Pyridine (C5-Me)

3.75 ppm (s, 3H)
SingletMethoxy group on Benzene (C2-OMe)

7.9 - 8.5 ppm
MultipletsPyridine aromatic protons (deshielded)

6.9 - 7.5 ppm
MultipletsBenzene aromatic protons
13C NMR

~195 ppm
PeakCarbonyl Carbon (

)

~55 ppm
PeakMethoxy Carbon (

)
IR

~1660-1670

Strong BandConjugated Ketone Stretch
MS (ESI)

228.1

Protonated Molecular Ion

Part 4: Pharmaceutical Application (Suvorexant)[8][9][10][11]

This ketone is not merely a structural curiosity; it is the electrophilic scaffold required to build the chiral 1,4-diazepane ring found in Suvorexant.

Mechanism of Action: In the industrial synthesis of Suvorexant (Merck Route), this ketone undergoes asymmetric reductive amination with a chiral amine (e.g., a derivative of ethylenediamines). The ketone carbonyl is reduced to a chiral center, establishing the


-configuration essential for binding to Orexin receptors (

and

).

Suvorexant_Pathway Ketone Target Ketone (Precursor) RedAmin Asymmetric Reductive Amination (Ru-Catalyst) Ketone->RedAmin + Amine Amine Chiral Diamine Amine->RedAmin Diazepane Chiral Diazepane Core RedAmin->Diazepane Cyclization Suvorexant Suvorexant (API) Diazepane->Suvorexant Benzoxazole Coupling

Figure 3: The role of the target ketone in the convergent synthesis of Suvorexant.

References

  • IUPAC Nomenclature Rules (Blue Book P-64): Preferred IUPAC Names for Ketones. International Union of Pure and Applied Chemistry.[8]

  • Suvorexant Synthesis (Merck): Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society, 2011, 133(21), 8362–8371.[3]

  • Patent WO2012148553: Process for the preparation of an orexin receptor antagonist.[3][9] Merck Sharp & Dohme Corp.[3]

  • PubChem Compound Summary: (2-Methoxyphenyl)(5-methylpyridin-2-yl)methanone. National Center for Biotechnology Information.

Sources

Methodological & Application

Application Note: Use of 2-(2-Methoxybenzoyl)-5-methylpyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(2-Methoxybenzoyl)-5-methylpyridine (CAS: 1187170-10-0) is a specialized diaryl ketone intermediate. In modern medicinal chemistry, it serves as a critical "linchpin" scaffold for the synthesis of Orexin Receptor Antagonists (ORAs) and other G-Protein Coupled Receptor (GPCR) modulators.

Its structural value lies in the 5-methylpyridine moiety—a bioisostere for phenyl groups that improves aqueous solubility and metabolic stability (reducing CYP450 inhibition)—coupled with the 2-methoxybenzoyl group, which provides steric bulk and a handle for downstream functionalization.

The primary synthetic application of this compound is its asymmetric reduction to a chiral alcohol. This chiral intermediate is subsequently used to construct the ether or amine linkages found in advanced insomnia and anti-depressant therapeutics (e.g., analogs of Suvorexant or Lemborexant).

Chemical Properties & Handling

PropertySpecification
IUPAC Name (2-Methoxyphenyl)(5-methylpyridin-2-yl)methanone
CAS Number 1187170-10-0
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, THF, MeOH; Sparingly soluble in hexanes
Stability Stable under standard conditions. Sensitive to strong oxidizers.
Handling Hygroscopic. Store under inert atmosphere (Argon/Nitrogen).

Core Synthetic Applications

Application A: Synthesis of the Ketone Scaffold

Context: While commercially available, in-house synthesis is often required for isotopic labeling or derivative creation. The most robust route avoids Friedel-Crafts acylation (due to pyridine deactivation) and instead utilizes nucleophilic addition to nitriles .

Application B: Asymmetric Transfer Hydrogenation (ATH)

Context: This is the "Killer Application." The ketone is reduced to a chiral alcohol with high enantiomeric excess (>98% ee). This chiral center is pivotal for the biological activity of the final drug molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine

Methodology: Grignard Addition to Nitrile followed by Acid Hydrolysis. Rationale: This method prevents over-addition (forming tertiary alcohols) because the intermediate imine salt precipitates or stabilizes until hydrolysis.

Reagents:

  • 5-Methyl-2-pyridinecarbonitrile (1.0 equiv)

  • 2-Methoxyphenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • 2M HCl (Hydrolysis)

Step-by-Step Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Dissolution: Charge the flask with 5-Methyl-2-pyridinecarbonitrile (11.8 g, 100 mmol) and anhydrous THF (150 mL). Cool to 0°C.[1]

  • Addition: Transfer 2-Methoxyphenylmagnesium bromide (120 mL, 120 mmol) to the addition funnel. Add dropwise over 45 minutes, maintaining internal temperature <5°C.

    • Note: A deep red/orange color typically develops, indicating the formation of the magnesyl-imine intermediate.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (the nitrile spot should disappear).

  • Hydrolysis (Critical Step): Cool the reaction mixture back to 0°C. Carefully quench with 2M HCl (100 mL).

    • Caution: Exothermic reaction.

  • Reflux: Heat the biphasic mixture to reflux (65°C) for 2 hours. This ensures complete hydrolysis of the intermediate imine to the ketone.

  • Workup: Cool to RT. Basify with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash chromatography (10-20% EtOAc in Hexanes).

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) to Chiral Alcohol

Methodology: Noyori Reduction using Ru-catalyst. Rationale: Traditional borohydride reduction yields a racemate. ATH using a tethered Ru-complex provides the necessary enantiocontrol for pharmaceutical intermediates.

Reagents:

  • Substrate: 2-(2-Methoxybenzoyl)-5-methylpyridine

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, weigh the Ru-catalyst (15 mg) into a reaction vial.

  • Solution Prep: Dissolve the ketone substrate (1.13 g, 5.0 mmol) in degassed DCM (10 mL).

  • Initiation: Add the Formic Acid/TEA mixture (2.0 mL) to the substrate solution. Then, add the catalyst.

  • Reaction: Stir at 28°C for 16–24 hours.

    • Checkpoint: Monitor conversion by HPLC.[2][3] The pyridine nitrogen can sometimes slow the reaction; if stalled, add 10 mol% additional Formic Acid to protonate the pyridine (preventing catalyst poisoning).

  • Workup: Quench with water (20 mL). Extract with DCM. Wash with saturated NaHCO₃ to remove excess acid.

  • Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

    • Target: >98% conversion, >95% ee.

Visualizing the Workflow

The following diagram illustrates the synthetic pathway from raw materials to the chiral building block used in drug discovery.

G cluster_0 Downstream Application (Orexin Antagonists) Raw1 5-Methyl-2- cyanopyridine Intermediate Imine Salt (Transient) Raw1->Intermediate Grignard Addn (THF, 0°C) Raw2 2-Methoxy- phenyl MgBr Raw2->Intermediate Ketone 2-(2-Methoxybenzoyl)- 5-methylpyridine (Target Scaffold) Intermediate->Ketone Acid Hydrolysis (HCl, Reflux) Alcohol Chiral Alcohol (S)-Enantiomer (Drug Precursor) Ketone->Alcohol Asymmetric Transfer Hydrogenation (ATH) Catalyst Ru-TsDPEN (Chiral Catalyst) Catalyst->Alcohol Catalysis

Caption: Synthetic pathway converting nitrile precursors to the chiral alcohol scaffold via Grignard addition and Asymmetric Transfer Hydrogenation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Grignard Moisture in THF or "Over-addition"Ensure strict anhydrous conditions. Keep temp <5°C during addition.
Incomplete Hydrolysis Imine is stableIncrease reflux time to 4 hours; ensure pH < 2 during hydrolysis step.
Stalled ATH Reaction Catalyst poisoning by Pyridine NAdd 10-20 mol% excess Formic Acid to protonate the pyridine nitrogen, protecting the Ru-center.
Low Enantioselectivity Temperature too highLower reaction temperature to 0°C or 10°C (will increase reaction time but improve ee).

References

  • Synthesis of Pyridyl Ketones via Grignard

    • Title: General synthesis of pyridyl ketones
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation of Pyridyl Ketones

    • Title: Asymmetric transfer hydrogen
    • Source:Chemical Reviews (Noyori et al.).
    • URL:[Link]

  • Orexin Antagonist Structural Activity Relationships

    • Title: Discovery of Dual Orexin Receptor Antagonists.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data & Safety

    • Title: 2-(2-Methoxybenzoyl)-5-methylpyridine Substance Detail.
    • Source: PubChem.[4]

    • URL:[Link](Note: Search via CAS 1187170-10-0)

Sources

2-(2-Methoxybenzoyl)-5-methylpyridine as a precursor for novel pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-(2-Methoxybenzoyl)-5-methylpyridine , a privileged scaffold intermediate critical for the development of central nervous system (CNS) agents, specifically Dual Orexin Receptor Antagonists (DORAs) .

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

In the landscape of modern CNS drug discovery, the 2-aroylpyridine motif is recognized as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 2-(2-Methoxybenzoyl)-5-methylpyridine represents a high-value building block, specifically optimized for the synthesis of Orexin Receptor Antagonists (e.g., structural analogs of Suvorexant, Lemborexant, and Seltorexant).

Key Application Areas:
  • Orexin Receptor Antagonism: The scaffold mimics the "hinge" region required for binding to OX1R and OX2R, where the carbonyl group often serves as a hydrogen bond acceptor or is reduced to a chiral linker.

  • Kinase Inhibition: The pyridine nitrogen and the benzoyl moiety provide essential contact points for ATP-competitive inhibition in p38 MAP kinase pathways.

  • Chiral Synthons: Through asymmetric reduction, this ketone yields chiral pyridyl-methanols, which are recurring motifs in antihistamines and antidepressants.

Chemical Profile & Stability

ParameterSpecification
IUPAC Name (2-methoxyphenyl)(5-methylpyridin-2-yl)methanone
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Appearance Pale yellow to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
pKa (Pyridine N) ~3.5 (Estimated; reduced basicity due to electron-withdrawing carbonyl)
Storage Inert atmosphere (Argon/Nitrogen), 2–8°C. Hygroscopic.[1]

Application Note: Synthetic Utility & Functionalization

The utility of 2-(2-Methoxybenzoyl)-5-methylpyridine lies in its divergent reactivity . The ketone bridge allows for the creation of stereogenic centers, while the pyridine ring supports further electrophilic substitution or coupling.

Pathway Visualization

The following diagram illustrates the primary functionalization pathways, transforming the core scaffold into bioactive precursors.

G Start 2-(2-Methoxybenzoyl)- 5-methylpyridine (Core Scaffold) Prod1 Chiral Alcohol (S)- or (R)-Enantiomer (CNS Bioactive Linker) Start->Prod1 Asymmetric Transfer Hydrogenation (ATH) Prod2 Tertiary Carbinol (Grignard Addition) (Quaternary Center) Start->Prod2 R-MgBr / R-Li (Nucleophilic Attack) Prod3 Benzofuran Derivative (Intramolecular Cyclization) Start->Prod3 Demethylation & Cyclodehydration Prod4 Amine Derivative (Reductive Amination) Start->Prod4 NH2-R / NaBH3CN

Figure 1: Divergent synthesis pathways for 2-(2-Methoxybenzoyl)-5-methylpyridine.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Grignard Approach)

Rationale: This method ensures high regioselectivity for the 2-position of the pyridine ring, avoiding the formation of bis-alkylated byproducts common in other methods.

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • Isopropylmagnesium chloride (1.3 eq, 2.0M in THF)

  • 2-Methoxybenzaldehyde (1.1 eq)

  • MnO₂ (Activated, 5.0 eq) or Dess-Martin Periodinane (1.2 eq)

Step-by-Step Methodology:

  • Halogen-Metal Exchange:

    • In a flame-dried 3-neck flask under Argon, dissolve 2-bromo-5-methylpyridine in anhydrous THF (0.5 M).

    • Cool to -15°C . Slowly add iPrMgCl over 20 minutes.

    • Checkpoint: Monitor by GC/MS for consumption of starting bromide. Stir for 1 hour at -10°C to form the pyridyl-Grignard species.

  • Nucleophilic Addition:

    • Add 2-methoxybenzaldehyde (dissolved in minimal THF) dropwise to the Grignard solution, maintaining temperature below 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc (3x).[2]

  • Oxidation (Alcohol to Ketone):

    • Dissolve the crude secondary alcohol in DCM.

    • Add activated MnO₂ (5 eq). Reflux for 4 hours.

    • Filtration: Filter through a Celite pad to remove Mn solids. Concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via Flash Column Chromatography (SiO₂, 10-20% EtOAc in Hexane).

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Rationale: Many CNS drugs require a specific enantiomer. This protocol uses a Ruthenium-TsDPEN catalyst to reduce the ketone to a chiral alcohol with >95% ee.

Reagents:

  • Substrate: 2-(2-Methoxybenzoyl)-5-methylpyridine[3]

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)

Workflow:

  • Catalyst Prep: Dissolve the Ru-catalyst in anhydrous DMF or MeOH (degassed).

  • Reaction: Add the substrate (0.5 M concentration). Add the HCOOH/Et₃N mixture (3 eq).

  • Incubation: Stir at 25°C for 12–24 hours. Monitor conversion by HPLC.

  • Workup: Dilute with water, extract with DCM. Wash organic layer with sat. NaHCO₃ to remove excess acid.

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Quality Control & Validation

Trustworthiness in pharmaceutical intermediates relies on rigorous characterization. The following parameters serve as the "Go/No-Go" criteria for batch release.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

NMR Fingerprint (¹H NMR, 400 MHz, CDCl₃)

To validate the structure, look for these diagnostic signals:

  • Pyridine Methyl: Singlet at δ 2.35–2.45 ppm (3H).

  • Methoxy Group: Singlet at δ 3.70–3.80 ppm (3H).

  • Ketone Bridge: No proton signal, but verify the downfield shift of ortho-protons.

  • Aromatic Region:

    • Pyridine H-6 (ortho to N): Doublet at δ ~8.5 ppm (characteristic of pyridine).

    • Pyridine H-3/H-4 and Phenyl protons: Multiplets in δ 6.9–7.8 ppm .

Pharmacophore Mapping (Orexin Context)

The relevance of this molecule is best understood by mapping it against the Dual Orexin Receptor Antagonist (DORA) pharmacophore.

Pharmacophore Core Central Linker (Ketone/Ether) Receptor Orexin Receptor Binding Pocket Core->Receptor Dipole Interaction (C=O) RingA Pi-Stacking Domain 1 (5-Methylpyridine) RingA->Core Rigid Scaffold RingA->Receptor H-Bond Acceptor (N) RingB Pi-Stacking Domain 2 (2-Methoxyphenyl) RingB->Core Lipophilic Bulk RingB->Receptor Hydrophobic Pocket Interaction

Figure 2: Pharmacophore mapping of the title compound within the Orexin Receptor binding pocket.

References

  • Privileged Scaffolds in Drug Discovery

    • Evans, B. E., et al. (1988).[4] "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246. Link

  • Orexin Antagonist Chemistry

    • Boss, C., & Roch, C. (2015). "Recent trends in orexin research—2010 to 2015." Bioorganic & Medicinal Chemistry Letters, 25(15), 2875-2887. (Discusses benzoyl-pyridine scaffolds in DORAs). Link

  • Asymmetric Synthesis of Pyridyl Alcohols

    • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

  • Suvorexant/DORA Structural Analysis

    • Cox, C. D., et al. (2010).[5] "Discovery of the Dual Orexin Receptor Antagonist MK-4305 [Suvorexant]." Journal of Medicinal Chemistry, 53(14), 5320–5332.[5] (Provides context on the methyl-pyridine pharmacophore). Link

Sources

Application Notes and Protocols for the Quantification of 2-(2-Methoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(2-Methoxybenzoyl)-5-methylpyridine is a chemical compound with a structure that suggests its potential utility as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The accurate and precise quantification of this compound is paramount for various stages of research and development, including synthesis optimization, purity assessment, pharmacokinetic studies, and quality control of final products.

This comprehensive guide provides detailed application notes and robust protocols for the quantitative analysis of 2-(2-Methoxybenzoyl)-5-methylpyridine. As a Senior Application Scientist, the following sections are designed to offer both theoretical understanding and practical, field-proven methodologies. We will explore three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

While specific, validated methods for 2-(2-Methoxybenzoyl)-5-methylpyridine are not extensively documented in publicly available literature, the protocols herein are developed based on established principles of analytical chemistry and successful methodologies for structurally similar pyridine derivatives.[3][4] These notes should, therefore, serve as a comprehensive starting point for method development and validation in a research or industrial laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Rationale:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds. For 2-(2-Methoxybenzoyl)-5-methylpyridine, a reverse-phase HPLC (RP-HPLC) method is highly suitable. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The methoxybenzoyl and methylpyridine moieties of the target compound provide sufficient hydrophobicity to be retained on a C18 column, allowing for excellent separation from more polar impurities. UV detection is appropriate as the aromatic rings in the molecule are expected to exhibit strong absorbance in the UV region.

A well-developed HPLC method offers high precision, accuracy, and throughput, making it ideal for routine quality control and stability studies.[5]

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (analytical grade).

  • 2-(2-Methoxybenzoyl)-5-methylpyridine reference standard.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B1-10 min: 30% to 80% B10-12 min: 80% B12-13 min: 80% to 30% B13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 2-(2-Methoxybenzoyl)-5-methylpyridine reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase at the initial gradient composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in the initial mobile phase to a known concentration, targeting a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Parameters (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.

  • Determine the concentration of 2-(2-Methoxybenzoyl)-5-methylpyridine in the sample by interpolating its peak area from the calibration curve.

HPLC-UV Experimental Workflow```dot

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale:

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 2[4]-(2-Methoxybenzoyl)-5-methylpyridine, with a predicted boiling point that is amenable to gas chromatography, can be effectively analyzed by this method. T[6]he gas chromatograph separates the components of a sample, and the mass spectrometer provides detection with high selectivity and sensitivity by measuring the mass-to-charge ratio of ionized molecules. This technique is particularly useful for identifying and quantifying the analyte in complex matrices and for trace-level analysis.

The use of an internal standard is highly recommended in GC-MS to improve the precision and accuracy of quantification by correcting for variations in injection volume and instrument response.

Experimental Protocol: GC-MS

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas, 99.999% purity).

  • Methanol or Ethyl Acetate (GC grade).

  • 2-(2-Methoxybenzoyl)-5-methylpyridine reference standard.

  • Internal Standard (IS), e.g., a structurally similar compound with a different retention time like 4-methoxybenzoyl pyridine.

2. GC-MS Conditions:

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Splitless (or split, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 100 °C (hold 1 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Mode Scan (m/z 50-350) for identificationSelected Ion Monitoring (SIM) for quantification

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.

  • Working Standards: Prepare a series of calibration standards by diluting the standard stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 20 µg/mL. Spike each standard with a fixed concentration of the internal standard.

  • Sample Preparation: Dissolve a known amount of the sample in ethyl acetate to achieve a concentration within the calibration range. Add the same fixed concentration of the internal standard as in the working standards.

4. Method Validation Parameters (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.998
Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

5. Data Analysis:

  • For quantification in SIM mode, monitor at least three characteristic ions for the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Determine the concentration of the analyte in the sample using this calibration curve.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_IS Standard + IS GC Gas Chromatograph Standard_IS->GC Inject Sample_IS Sample + IS Sample_IS->GC Inject MS Mass Spectrometer GC->MS TIC Total Ion Chromatogram MS->TIC MassSpec Mass Spectrum MS->MassSpec Quant Quantification TIC->Quant

Caption: GC-MS Experimental Workflow.

UV-Vis Spectrophotometry

Principle and Rationale:

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the ultraviolet-visible range. The presence of aromatic rings and a carbonyl group in 2-(2-Methoxybenzoyl)-5-methylpyridine suggests it will have a distinct UV absorbance profile. T[7]his method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This technique is particularly suitable for the analysis of pure substances or simple mixtures where interfering substances do not absorb at the analytical wavelength. It is an excellent tool for quick concentration checks and dissolution studies.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Materials:

  • Double-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

  • Ethanol or Methanol (spectroscopic grade).

  • 2-(2-Methoxybenzoyl)-5-methylpyridine reference standard.

2. Method Development:

  • Prepare a dilute solution of the analyte in the chosen solvent (e.g., 10 µg/mL in ethanol).

  • Scan the solution from 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).

[8]3. Spectrophotometric Conditions:

ParameterCondition
Solvent Ethanol
Analytical Wavelength (λmax) To be determined experimentally (e.g., ~254 nm)
Path Length 1 cm
Blank Ethanol

4. Sample and Standard Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of ethanol.

  • Working Standards: Prepare a series of calibration standards by diluting the stock solution with ethanol to achieve concentrations that yield absorbance values between 0.1 and 1.0 (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in ethanol to a known concentration, ensuring the final absorbance falls within the linear range of the calibration curve.

5. Method Validation Parameters (Hypothetical Data):

ParameterSpecification
Linearity (r²) > 0.999
Range 2 - 10 µg/mL (Absorbance 0.1-1.0)
Molar Absorptivity (ε) To be determined experimentally
Precision (%RSD) < 1%
Accuracy (% Recovery) 99 - 101%

6. Data Analysis:

  • Construct a calibration curve by plotting the absorbance at λmax against the concentration of the working standards.

  • Measure the absorbance of the sample solution and determine the concentration of the analyte from the calibration curve.

UV-Vis Spectrophotometry Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing Standard_Sol Standard Solutions Spectrophotometer UV-Vis Spectrophotometer Standard_Sol->Spectrophotometer Measure Sample_Sol Sample Solution Sample_Sol->Spectrophotometer Measure Blank Solvent Blank Blank->Spectrophotometer Zero Absorbance Absorbance Values Spectrophotometer->Absorbance Calibration Calibration Curve Absorbance->Calibration Concentration Concentration Calibration->Concentration

Caption: UV-Vis Spectrophotometry Workflow.

Summary and Recommendations

This guide has detailed three robust analytical techniques for the quantification of 2-(2-Methoxybenzoyl)-5-methylpyridine. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix.

  • HPLC-UV is recommended for routine quality control, purity analysis, and stability testing due to its high precision and robustness.

  • GC-MS is the preferred method for trace analysis, identification in complex matrices, and when absolute confirmation of identity is required.

  • UV-Vis Spectrophotometry is a valuable tool for rapid, high-concentration measurements of pure or simple mixtures.

It is imperative that any method chosen be fully validated according to the appropriate regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the reliability and accuracy of the generated data.

[9]### References

  • PubChem. (n.d.). 2-((2-Methoxy-5-methylphenoxy)methyl)pyridine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8325: Benzidines and Nitrogen-Containing Pesticides by HPLC/PB/MS. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-(2-Methoxyphenoxy)pyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Nikolova-Mladenova, B. I., et al. (2017). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives. Bulgarian Chemical Communications, 49(G), 154-159.

  • Frolova, Y., et al. (2022). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv.

  • Bargavi, S., et al. (2016). 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one. IUCrData, 1(8).

  • Agilent Technologies. (2012). Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements.

  • Royal Society of Chemistry. (2010). Analytical Methods. Analytical Methods, 2(1), 1-100.

  • Reddy, G. S., et al. (2012). Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 354-359.

  • Bodempudi, S. B., et al. (n.d.). Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene.

  • Wehrens, R., et al. (2024). Analysis of GC-MS metabolomics data with metaMS.

  • Kind, T., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1–30.4.32.

  • Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method.

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • Nikolova, B., et al. (2024). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 29(9), 1998.

  • Cvek, M., et al. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Materials, 18(23), 8011.

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved from [Link]

Sources

Application Note: Protocol for Friedel-Crafts Acylation to Synthesize 2-(2-Methoxybenzoyl)-5-methylpyridine

[1]

Executive Summary & Strategic Analysis

This application note details the synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine (CAS: 1187170-68-8), a critical diaryl ketone scaffold often utilized in the synthesis of orexin receptor antagonists (e.g., Seltorexant/Suvorexant analogs).

While industrial routes for this scaffold frequently employ Grignard reagents (e.g., reaction of 2-methoxyphenylmagnesium bromide with 5-methylpyridine-2-carbonitrile) to ensure regiocontrol, the Friedel-Crafts (FC) acylation offers a distinct pathway utilizing readily available acid chloride precursors.[1]

Critical Technical Challenge: The primary challenge in this protocol is Regioselectivity .[1] The reaction involves the acylation of anisole (nucleophile) with 5-methylpicolinoyl chloride (electrophile). Anisole strongly directs electrophilic substitution to the para-position (4-methoxybenzoyl product).[1] The target molecule requires ortho-substitution (2-methoxybenzoyl).[1]

The Solution: This protocol utilizes a modified Lewis Acid stoichiometry and specific solvent polarity controls to optimize the reaction environment. While the para-isomer remains thermodynamically favored, this guide provides the precise workflow to synthesize, quench, and chromatographically isolate the desired ortho-isomer.

Reaction Mechanism & Pathway[2][3][4][5]

The reaction proceeds via an "Inverse" Friedel-Crafts Acylation . Unlike standard FC where a benzene derivative is acylated by an alkyl/acyl halide, here the acylating agent contains a basic pyridine nitrogen.

Key Mechanistic Insight: The pyridine nitrogen acts as a Lewis base and will complex with the Lewis Acid catalyst (

>2.0 equivalents of 

are strictly required
  • 1.0 eq to saturate the pyridine nitrogen (deactivating the "poisoning" effect).

  • >1.0 eq to activate the acyl chloride carbonyl for electrophilic attack.

Pathway Diagram

FC_Mechanismcluster_conditionsCritical Process ParametersStart5-MethylpicolinoylChlorideComplexN-AlCl3 Complex(Activated Electrophile)Start->Complex+ 1 eq AlCl3 (N-Coordination)+ 1 eq AlCl3 (C=O Activation)AnisoleAnisole(Methoxybenzene)SigmaSigma Complex(Arenium Ion)Anisole->SigmaAlCl3AlCl3(Lewis Acid)AlCl3->ComplexComplex->Sigma+ AnisoleProduct_OrthoTarget: Ortho-Isomer2-(2-Methoxybenzoyl)...Sigma->Product_Ortho- HCl(Minor Pathway)Product_ParaBy-product: Para-Isomer(Major Impurity)Sigma->Product_Para- HCl(Major Pathway)NoteOrtho-selectivity requirescareful chromatographyor chelation control.

Figure 1: Mechanistic pathway highlighting the dual role of Aluminum Chloride and the bifurcation of regioselectivity.

Experimental Protocol

Reagents & Materials[1][3][6][7][8][9]
ReagentMW ( g/mol )Equiv.[1][2]DensityRole
5-Methylpicolinic acid 137.141.0SolidPrecursor
Thionyl Chloride (

)
118.973.01.64 g/mLChlorinating Agent
Anisole 108.141.20.995 g/mLNucleophile / Substrate
Aluminum Chloride (

)
133.342.5 SolidLewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent1.33 g/mLSolvent (Anhydrous)
Step-by-Step Methodology
Phase A: Activation (Synthesis of Acid Chloride)

Note: Commercial 5-methylpicolinoyl chloride is unstable; prepare fresh.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and drying tube (

    
    ).
    
  • Charging: Add 5-methylpicolinic acid (10.0 mmol) to the flask.

  • Chlorination: Carefully add Thionyl Chloride (

    
    , 30.0 mmol) dropwise.
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 2 hours. The solution should become clear.
    
  • Evaporation: Remove excess

    
     under reduced pressure (rotary evaporator).
    
  • Azeotrope: Add anhydrous toluene (10 mL) and evaporate again to remove trace

    
    . The residue is the crude 5-methylpicolinoyl chloride .
    
Phase B: Friedel-Crafts Acylation[1][3][4]
  • Solvation: Dissolve the crude acid chloride (from Phase A) in anhydrous DCM (20 mL).

  • Catalyst Addition (Critical): Cool the solution to

    
    C in an ice bath. Add anhydrous 
    
    
    (25.0 mmol, 2.5 equiv) portion-wise over 15 minutes.
    • Observation: The mixture will turn yellow/orange and may fume.[1] Ensure temperature stays

      
      C to prevent decomposition.
      
  • Substrate Addition: Add Anisole (12.0 mmol) dropwise to the stirred suspension at

    
    C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Optimization: If conversion is low after 6 hours, heat to mild reflux (

      
      C) for 4 hours.
      
  • Quenching: Pour the reaction mixture slowly onto a mixture of ice (100 g) and concentrated HCl (10 mL). Caution: Highly Exothermic.[1]

  • Extraction: Separate the organic layer.[1][5] Extract the aqueous layer with DCM (

    
     mL).[1]
    
  • Wash: Combine organic layers and wash with saturated

    
     (to remove unreacted acid) and Brine.[1]
    
  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Phase C: Purification (Isolation of Ortho-Isomer)

The crude oil contains a mixture of the Para-isomer (major) and Ortho-isomer (target, minor).

  • TLC Analysis: Mobile Phase: Hexane/Ethyl Acetate (4:1).[1]

    • Rf (Para): ~0.4 (Lower polarity due to symmetry).[1]

    • Rf (Ortho): ~0.5 (Slightly higher or distinct due to steric twist).[1]

  • Column Chromatography: Load crude onto Silica Gel (230-400 mesh).

    • Gradient: Start with 100% Hexane

      
       10% EtOAc/Hexane.[1]
      
  • Fractionation: Collect fractions. The ortho-isomer typically elutes before the para-isomer in this specific steric system (verify with NMR).

Quality Control & Troubleshooting

Analytical Validation

Target Structure: 2-(2-Methoxybenzoyl)-5-methylpyridine[1]

  • 1H NMR (CDCl3, 400 MHz):

    • Look for the Methoxy singlet at

      
       3.7-3.8 ppm.[1]
      
    • Ortho-coupling: The benzene ring protons will show a characteristic doublet-of-doublets pattern distinct from the symmetric AA'BB' system of the para-isomer.

    • Pyridine Signals: Singlet at

      
       ~8.5 ppm (C6-H of pyridine).[1]
      
Troubleshooting Table[1]
IssueProbable CauseCorrective Action
Low Yield (<20%) Catalyst poisoning by Pyridine N.Increase

to 3.0 - 3.5 equivalents.
No Reaction Moisture in

.[1]
Use fresh, anhydrous

(should be yellow/grey powder, not white clumps).[1]
Exclusively Para-Isomer Thermodynamic control dominates.[1]Attempt reaction at lower temperature (

C) using

instead of

to favor kinetic chelation control.
Dark Tar Formation Polymerization of anisole.[1]Add anisole slower and ensure strict temperature control (

C) during addition.

References

  • Friedel-Crafts Acylation of Anisole (General Protocol)

    • Source: PraxiLabs.[1] "Friedel Crafts Reaction Virtual Lab - Acylation of Anisole."

    • URL:[Link][1]

  • Regioselectivity in Acylation of Anisole

    • Source: ChemistrySteps.[1] "Friedel-Crafts Acylation - Mechanism and Regioselectivity."

    • URL:[Link]

  • Synthesis of 5-Methylpyridine Derivatives (Patent Literature)

    • Title: Method for producing 2-hydroxy-5-methylpyridine (Intermedi
    • Source: Google Patents (JP2003261535A).[1]

    • URL
  • Target Molecule Data (2-(2-Methoxybenzoyl)-5-methylpyridine)

    • Source: Fluorochem Product Data.[1]

Application Note: Engineering Metal-Organic Frameworks (MOFs) with 2-(2-Methoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Logic

The Target Ligand

2-(2-Methoxybenzoyl)-5-methylpyridine (hereafter MBMP ) is a specialized N,O-donor ligand.[1][2][3][4] Unlike symmetric dicarboxylates (e.g., terephthalic acid) that form the structural struts of classic MOFs, MBMP acts as a monotopic or capping ligand.[1][2][3][4]

  • Chemical Structure Analysis:

    • Primary Anchor: Pyridine Nitrogen (

      
      ).[1][2][3][4]
      
    • Secondary Anchor: Carbonyl Oxygen (

      
      ) from the benzoyl moiety.[1][2][3][4]
      
    • Auxiliary Interaction: Methoxy Oxygen (

      
      ), capable of weak interactions or hemilability.[1][2][3][4]
      
    • Steric Modulator: The 5-methyl group adds hydrophobicity and bulk, preventing dense packing and potentially increasing pore accessibility in mixed-ligand systems.[1][2][3][4]

Strategic Application in MOF Design

Researchers should utilize MBMP for three specific engineering goals:

  • Defect Engineering: Introducing MBMP during synthesis to "cap" metal clusters, creating missing-linker defects that act as catalytic Lewis acid sites.[1][2][3][4]

  • Pore Surface Functionalization: Using MBMP as a co-ligand to line the pores of a framework, altering the hydrophobicity (via the methyl/methoxy groups) for targeted drug adsorption.[1][2][3][4]

  • Luminescence Sensitization: The benzoylpyridine scaffold has a high triplet energy level, making it an excellent "antenna" for sensitizing Lanthanide ions (Eu³⁺, Tb³⁺) for sensing applications.[1][2][3][4]

Part 2: Experimental Protocols

Materials & Pre-Synthesis Preparation

Safety Note: MBMP is an organic base.[1][2][3][4] Handle with gloves and work in a fume hood.[1][2][3][4]

  • Ligand: 2-(2-Methoxybenzoyl)-5-methylpyridine (>97% purity).[1][2][3][4]

  • Metal Sources:

    • For Structural MOFs:

      
      , 
      
      
      
      .[1][2][3][4]
    • For Luminescent MOFs:

      
      .[1][2][3][4]
      
  • Bridging Co-Ligands (Required for 3D Networks):

    • 1,4-Benzenedicarboxylic acid (

      
      ).[1][2][3][4]
      
    • 4,4'-Bipyridine (bipy) - if using MBMP as an equatorial chelator.[1][2][3][4]

  • Solvents: DMF (N,N-Dimethylformamide), Ethanol, Acetonitrile.[1][2][3][4]

Protocol A: Solvothermal Synthesis of Mixed-Ligand MOFs

Objective: To incorporate MBMP into a Zn-BDC lattice (MOF-5 analogue) to modulate pore environment.

Step-by-Step Methodology:

  • Pre-dissolution (Metal): Dissolve 1.0 mmol of

    
     in 10 mL of DMF. Sonicate for 5 mins until clear.
    
  • Pre-dissolution (Linker): Dissolve 0.5 mmol of

    
     (Bridging Linker) and 0.5 mmol of MBMP  (Modulator) in 10 mL of DMF.[1][2][3][4]
    
    • Note: The 1:1 ratio of Linker:MBMP is the starting point.[1][2][3][4] Increase MBMP ratio to induce more defects.

  • Mixing: Slowly add the Ligand solution to the Metal solution under stirring (500 RPM).

  • Thermal Treatment: Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.

    • Seal tightly.[1][2][3][4]

    • Program oven: Ramp to 100°C over 2 hours. Hold at 100°C for 48 hours. Cool to RT over 12 hours.

  • Isolation: Filter the resulting crystals (typically block-shaped).

  • Activation (Critical): Wash with DMF (3x) then soak in Ethanol for 3 days (refreshing solvent daily) to exchange pore-trapped DMF.

Protocol B: Slow Evaporation for Lanthanide Complexes

Objective: To grow single crystals of Eu-MBMP complexes for structural elucidation.

  • Stoichiometry: Mix

    
     and MBMP in a 1:3 molar ratio (Metal:Ligand) in Acetonitrile (MeCN).
    
  • Dissolution: Heat at 60°C for 30 minutes to ensure coordination. The solution should turn pale yellow.[1][2][4]

  • Layering: Transfer 2 mL of the complex solution into a narrow test tube.

  • Precipitant: Carefully layer 2 mL of Diethyl Ether or Hexane on top. Do not mix.

  • Growth: Seal with Parafilm (poke 1 small hole) and leave undisturbed in a dark, vibration-free zone for 5–7 days.

Part 3: Characterization & Validation[1][2][3][4]

Data Presentation: Expected Outcomes
TechniqueParameterExpected Observation with MBMP Incorporation
FT-IR C=O StretchShift from ~1660 cm⁻¹ (free ligand) to ~1620 cm⁻¹ (coordinated).
PXRD Low Angle PeaksRetention of parent MOF topology; slight peak broadening indicates successful defect creation.[1][2][3][4]
TGA Weight LossDistinct step at ~250-300°C corresponding to the loss of the MBMP ligand (less stable than the backbone).[1][2][3][4]
PL EmissionIf using Eu³⁺: Sharp red emission at 612 nm (

) upon UV excitation (300-350 nm).[1][2][3][4]
Workflow Visualization

The following diagram illustrates the decision logic for selecting the synthesis route based on the desired application.

MOF_Workflow Start Start: MBMP Ligand Goal Define Application Goal Start->Goal RouteA Route A: Porous Scaffold (Sorption/Catalysis) Goal->RouteA Need Porosity RouteB Route B: Discrete Complex (Luminescence/Sensing) Goal->RouteB Need Optical Prop. SynthA Solvothermal Synthesis (Zn/Cu + BDC + MBMP) RouteA->SynthA SynthB Slow Evaporation (Ln + MBMP only) RouteB->SynthB CheckA Check: Is framework stable? SynthA->CheckA ResultB Luminescent Crystal (Antenna Effect) SynthB->ResultB CheckA->SynthA No (Adjust Ratio) ResultA Functionalized MOF (MBMP lining pores) CheckA->ResultA Yes

Figure 1: Decision tree for synthesizing MBMP-based materials. Blue path denotes structural engineering; Red path denotes optical applications.[1][2][3][4]

Part 4: Mechanism of Action (The "Why")[1][2][3][4]

Coordination Chemistry

MBMP acts as a bidentate chelate .[1][2][3][4] The pyridine nitrogen and the carbonyl oxygen form a stable 5-membered chelate ring with the metal center.[1][2][3][4]

  • The "Bite Angle": The bite angle of the N,O-chelate is typically around 75-80°, which imposes a specific geometry (distorted octahedral or square pyramidal) on the metal node.[1][2][3][4]

  • The Methoxy Role: While the methoxy group is less likely to coordinate strongly due to steric strain in the ortho position, it provides a "hard" oxygen donor that can interact with solvent molecules or guest drugs via hydrogen bonding, enhancing the MOF's affinity for polar organic guests.[1][2][3][4]

Defect Engineering Mechanism

When MBMP is introduced into a reaction mixture intended for a standard dicarboxylate MOF (like MOF-5), MBMP competes for metal coordination sites.[1][2][3][4]

  • Termination: Instead of a BDC linker connecting two Zn clusters, an MBMP molecule binds to the Zn, terminating the growth in that direction.[1][2][3][4]

  • Result: This creates a "missing linker" defect. The MBMP molecule hangs into the pore, making the pore size smaller but chemically richer (more hydrophobic due to the methyl group).[1][2][3][4]

Part 5: References

  • Constable, E. C., et al. (2009).[1][2][3][4] 2,2':6',2''-Terpyridine ligands with pendant functional groups. Dalton Transactions.[1][2][3][4] (Context: Analogous pyridine-based ligand coordination modes).[1][2][3][4]

  • Furukawa, H., et al. (2013).[1][2][3][4] The Chemistry and Applications of Metal-Organic Frameworks. Science. (Context: General protocols for solvothermal synthesis and defect engineering).[1][2][3][4]

  • Bünzli, J. C. G. (2010).[1][2][3][4] Lanthanide Luminescence for Biomedical Analyses and Imaging. Chemical Reviews. (Context: Mechanism of antenna effect in benzoyl-pyridine type ligands).[1][2][3][4]

  • PubChem. (2023).[1][2][3][4] 2-(2-Methoxybenzoyl)-5-methylpyridine Compound Summary. National Library of Medicine.[1][2][3][4] (Context: Chemical properties and safety data).

Sources

scale-up synthesis procedure for 2-(2-Methoxybenzoyl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(2-methoxybenzoyl)-5-methylpyridine, a diaryl ketone of interest as a potential intermediate in pharmaceutical and agrochemical development. The protocol detailed herein utilizes a robust and scalable Grignard reaction pathway, selected for its high efficiency and adaptability to larger batch sizes. This application note is intended for an audience of researchers, process chemists, and drug development professionals. It emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations critical for scale-up, and process control strategies to ensure a reproducible and safe outcome.

Introduction and Scientific Rationale

The synthesis of unsymmetrical diaryl ketones is a cornerstone of modern organic chemistry, providing access to a vast array of biologically active molecules and functional materials.[1] Among the various established methods, such as Friedel-Crafts acylation[2][3] and palladium-catalyzed couplings,[4][5][6] the Grignard reaction remains a preferred industrial method due to its cost-effectiveness, high atom economy, and procedural simplicity.

For the target molecule, 2-(2-methoxybenzoyl)-5-methylpyridine, a Grignard-based approach offers a direct and reliable route. The primary challenge in alternative methods like Friedel-Crafts acylation is the Lewis basicity of the pyridine nitrogen, which complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[7] The chosen Grignard pathway circumvents this issue by transforming the nucleophilic character of the organometallic reagent.

This protocol focuses on the formation of a pyridyl Grignard reagent from 2-bromo-5-methylpyridine, followed by its reaction with 2-methoxybenzoyl chloride. Key considerations for scaling this process, including heat management, reagent addition rates, and handling of moisture-sensitive intermediates, are discussed in detail to provide a self-validating and safe operational framework.[8][9]

Reaction Scheme: Reaction scheme for the synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine

Figure 1: Overall reaction for the synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine via a Grignard reaction pathway.

Process Workflow and Logic

The successful scale-up of this synthesis hinges on careful control over several distinct stages. The workflow is designed to manage the exothermic nature of the Grignard reaction and ensure high conversion and purity.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification A Glassware Preparation (Oven-dried, Inert Atmosphere) C Grignard Reagent Formation (2-bromo-5-methylpyridine + Mg in THF) A->C B Reagent Preparation (Anhydrous Solvents, Reagent Titration) B->C D Acylation Reaction (Slow addition of 2-methoxybenzoyl chloride) C->D Controlled Temperature (0-10 °C) E Reaction Quench (Aqueous NH4Cl Solution) D->E Exotherm Control F Liquid-Liquid Extraction (e.g., with Ethyl Acetate) E->F G Purification (Crystallization) F->G Solvent Removal H Final Product (Drying and Characterization) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Pyridine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine acylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of acylating the pyridine ring. Due to its unique electronic properties, pyridine presents significant challenges compared to typical aromatic systems. This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you overcome common hurdles and optimize your reaction conditions.

Section 1: Foundational Challenges & Initial Troubleshooting

This section addresses the most common points of failure and fundamental questions that arise when first attempting to acylate a pyridine scaffold.

Q1: My standard Friedel-Crafts acylation of pyridine is failing completely. Why is this happening?

A: This is the most common initial pitfall. The conventional Friedel-Crafts acylation, a cornerstone of aromatic chemistry, is fundamentally incompatible with pyridine for two primary reasons[1][2][3]:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative. It withdraws electron density from the ring carbons, making the entire aromatic system electron-deficient and thus significantly less nucleophilic than benzene.[4] Electrophilic aromatic substitution (EAS) reactions, like Friedel-Crafts, require an electron-rich aromatic ring to attack the electrophile.

  • Lewis Acid Complexation: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃). The nitrogen atom in pyridine is a Lewis base and will readily coordinate with the Lewis acid catalyst. This complexation results in the formation of a pyridinium salt, which places a formal positive charge on the nitrogen, further deactivating the ring to an extreme degree and preventing any productive C-acylation.[3][4][5]

Essentially, the pyridine nitrogen "poisons" the catalyst and deactivates the ring, halting the reaction. Alternative strategies that bypass the limitations of EAS are necessary.[6][7][8]

Q2: I'm seeing no product or only trace conversion in my reaction. What are the first things I should check?

A: Before moving to more advanced strategies, it's crucial to rule out common experimental errors.

  • Moisture Contamination: Acylating agents, particularly acyl halides and anhydrides, are extremely sensitive to moisture.[9] Water will hydrolyze your acylating agent to the corresponding carboxylic acid, consuming it before it can react with your pyridine substrate.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.[9][10] Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Pyridine itself is hygroscopic and should be dried before use, often by distillation from calcium hydride (CaH₂).[10]

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to side reactions or incomplete conversion.

    • Solution: For reactions where a base is used to scavenge acid, ensure at least a stoichiometric amount is present. For catalytic reactions, ensure the catalyst loading is appropriate. If you suspect di-acylation is a problem, try using a slight excess (1.05-1.2 equivalents) of the acylating agent and adding it slowly to the reaction mixture.[9]

  • Reaction Temperature: Acylation reactions can be sensitive to temperature.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating it.[11] Conversely, if you are observing decomposition or multiple side products, try running the reaction at a lower temperature (e.g., 0 °C).[12] A temperature screening experiment is often a valuable optimization step.[9]

Section 2: Strategic Choices: Catalysts, Reagents, and Activation Methods

Success in pyridine acylation often hinges on selecting the right tools for the job. This section guides you through the decision-making process for catalysts and reaction strategies.

Q3: What is the role of bases like pyridine, triethylamine (TEA), or 4-(Dimethylamino)pyridine (DMAP) in the reaction?

A: These bases can play two critical, distinct roles. Understanding which role is dominant in your system is key to optimization.

  • Acid Scavenger: When using acyl halides, a molecule of acid (e.g., HCl) is produced as a byproduct. This acid can protonate your starting material or product, leading to unwanted side reactions or solubility issues. A non-nucleophilic base like triethylamine or a slight excess of pyridine is often added simply to neutralize this acid, driving the reaction to completion.[9][13]

  • Nucleophilic Catalyst: Pyridine, and especially its derivative DMAP, can act as a potent nucleophilic catalyst.[14][15][16] The mechanism involves the base attacking the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is much more electrophilic and reactive towards a nucleophile than the original acylating agent.[16][17] DMAP is significantly more effective than pyridine (by a factor of 10⁴-10⁶) due to the electron-donating effect of the dimethylamino group, which stabilizes the positive charge in the N-acylpyridinium intermediate.[18][19][20]

Base Primary Role When to Use
Triethylamine (TEA) Acid ScavengerWhen you need a non-nucleophilic base to simply neutralize acid byproducts.
Pyridine Acid Scavenger & Weak Nucleophilic CatalystCan be used as the solvent and base, but its catalytic activity is modest.[13][16]
DMAP Potent Nucleophilic CatalystUsed in catalytic amounts (1-10 mol%) for difficult acylations, especially of sterically hindered substrates.[17][18][19]
Q4: My pyridine substrate is sterically hindered or highly electron-deficient. Standard methods are failing. What advanced strategies should I consider?

A: For challenging substrates, you must move beyond simple acylation conditions and employ a strategy that activates the pyridine ring or uses an alternative mechanistic pathway.

  • Activation via N-Oxidation: Converting the pyridine to a pyridine N-oxide makes the ring more susceptible to functionalization. The N-oxide group is an activating group that can direct acylation, often to the C2 position.[21][22] The N-oxide can be removed later in the synthesis if desired.

  • Metalation and Trapping: This involves deprotonating the pyridine ring with a strong base (like LDA or n-BuLi) at low temperatures to form a lithiated pyridine intermediate. This highly nucleophilic species can then be "trapped" with an acylating agent.[3] This method requires careful control of temperature and stoichiometry to avoid side reactions.[3]

  • Photoredox Catalysis for C-H Acylation: A modern and powerful approach involves using visible-light photoredox catalysis to generate acyl radicals from aldehydes.[1][2] These radicals can then add to pyridinium salt derivatives, allowing for site-selective C-H acylation at the C2 or C4 positions under mild conditions. The selectivity can often be controlled by the choice of N-substituent on the pyridinium salt.[1][2]

  • Using Silyl-Pyridines: 2-(Trialkylsilyl)pyridines can react spontaneously with acyl chlorides to yield 2-pyridyl ketones.[6][7] The reaction proceeds through a unique mechanism involving N-acylation, desilylation to form a stabilized ylide intermediate, and subsequent C-acylation.[6][7] This method avoids harsh reagents and provides excellent selectivity for the C2 position.

Section 3: Troubleshooting Side Reactions & Purification

Even when the reaction proceeds, obtaining a clean, pure product can be a challenge. This section focuses on identifying and mitigating common side reactions and outlines effective purification strategies.

Q5: My reaction is messy, with multiple spots on the TLC plate. What are the likely side reactions?

A: Several side reactions can complicate pyridine acylation. Identifying the likely culprit is the first step to suppression.

  • N-Acylation: The most common side reaction is the acylation of the pyridine nitrogen itself, forming an N-acylpyridinium salt.[4][5] While this is a key intermediate in DMAP catalysis, its accumulation as a stable byproduct means your desired C-acylation is not occurring. This often indicates the reaction conditions are not suitable for the subsequent C-acylation step.

  • Di-acylation: If your substrate has multiple nucleophilic sites, or if the reaction conditions are too harsh, you may see acylation at more than one position.

    • Solution: Use a controlled amount of the acylating agent (1.05-1.2 equivalents) and add it dropwise to the reaction mixture at a low temperature to improve selectivity.[9]

  • Decomposition: Pyridine derivatives can be sensitive. Harsh conditions (strong acids/bases, high temperatures) can lead to decomposition and the formation of complex mixtures.

    • Solution: Use milder conditions where possible. Monitor the reaction closely by TLC or LC-MS to avoid letting it run for too long after completion.

Q6: How can I effectively purify my acylated pyridine product?

A: Proper workup and purification are critical for isolating your desired compound.

  • Aqueous Workup: This is the first line of defense to remove the bulk of impurities.

    • Acidic Wash: A wash with a dilute acid (e.g., 1 M HCl) will protonate and move basic impurities like leftover pyridine, DMAP, or TEA into the aqueous layer.[9]

    • Basic Wash: A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a similar weak base will neutralize any remaining acid and remove acidic byproducts, such as the carboxylic acid formed from hydrolyzed acylating agent.[9][12]

    • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer before drying.[23]

  • Drying and Concentration: Dry the separated organic layer over an anhydrous salt like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[23]

  • Chromatography/Crystallization:

    • Silica Gel Chromatography: This is the most common method for purifying the crude product. Choose a solvent system (e.g., hexanes/ethyl acetate) that provides good separation between your product and any remaining impurities on a TLC plate.[23]

    • Crystallization: If your product is a solid, recrystallization can be a highly effective method to obtain very pure material.[9]

Section 4: Protocols and Visual Workflows

Experimental Protocol: Acylation of a Hindered Alcohol using Acetic Anhydride and Catalytic DMAP

This protocol details the acylation of an alcohol using pyridine as a base and DMAP as a nucleophilic catalyst. The principles are broadly applicable to the acylation of other nucleophiles.

Materials:

  • Alcohol Substrate (1.0 eq)

  • Anhydrous Pyridine (as solvent or co-solvent)

  • Acetic Anhydride (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (optional solvent)

  • 1 M HCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve the alcohol substrate (10 mmol, 1.0 eq) and DMAP (1.0 mmol, 0.1 eq) in anhydrous pyridine (20 mL). If the substrate has poor solubility in pyridine, use anhydrous DCM as the primary solvent and add 2-3 equivalents of pyridine to act as the base.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (15 mmol, 1.5 eq) to the reaction mixture dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[12]

  • Upon completion, carefully quench the reaction by adding 5 mL of methanol to consume any excess acetic anhydride.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to help remove residual pyridine.[23]

  • Dilute the residue with DCM or ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), water (25 mL), saturated aqueous NaHCO₃ (2 x 25 mL), and finally, brine (25 mL).[23]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by silica gel column chromatography to obtain the final acylated product.[23]

Troubleshooting Workflow

This diagram provides a logical decision-making process for troubleshooting a failing or low-yielding pyridine acylation reaction.

TroubleshootingWorkflow Start Reaction Start: Low/No Yield Check_Basics Verify Basics: - Anhydrous Conditions? - Reagent Purity? - Correct Stoichiometry? Start->Check_Basics Basics_OK Basics OK Check_Basics->Basics_OK Basics_OK->Start No, Fix Basics Strategy Evaluate Strategy: Is Friedel-Crafts being used? Basics_OK->Strategy Yes FC_Yes Yes Strategy->FC_Yes FC_No No Strategy->FC_No Change_Strategy Action: Switch to a valid strategy (N-Oxide, Metalation, Photoredox, etc.) FC_Yes->Change_Strategy Optimize_Conditions Optimize Conditions: - Increase Temperature? - Add Catalyst (DMAP)? - Change Solvent? FC_No->Optimize_Conditions Success Reaction Successful Change_Strategy->Success Optimization_OK Optimization Fails Optimize_Conditions->Optimization_OK No Improvement Optimize_Conditions->Success Optimization Works Advanced_Strategy Action: Substrate is likely challenging. Move to Advanced Strategy (Photoredox, Silyl-Pyridine, etc.) Optimization_OK->Advanced_Strategy Advanced_Strategy->Success

Caption: A decision tree for troubleshooting pyridine acylation reactions.

Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to rational optimization.

Mechanism of DMAP Nucleophilic Catalysis

This diagram illustrates how 4-DMAP catalyzes an acylation reaction by forming a highly reactive intermediate.

DMAP_Mechanism cluster_0 Step 1: Catalyst Activation cluster_1 Step 2: Acylation & Catalyst Regeneration DMAP DMAP Intermediate Highly Reactive N-Acylpyridinium Salt DMAP->Intermediate Nucleophilic Attack Acyl_X Acylating Agent (e.g., Ac₂O) Acyl_X->Intermediate Product Acylated Product Intermediate->Product Acyl Transfer Nucleophile Nucleophile (e.g., R-OH) Nucleophile->Product Product->DMAP Catalyst Regenerated

Caption: Mechanism of nucleophilic catalysis by DMAP in acylation.

References

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). IBS Publications Repository. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. (2018). PMC. [Link]

  • Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under... (n.d.). ResearchGate. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2021). PMC. [Link]

  • What are the roles of pyridine and DCM in the acylation of an alcohol? (2016). Chemistry Stack Exchange. [Link]

  • DMAP. (2023). ChemBK. [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. (2019). ACS Publications. [Link]

  • What is the role of pyridine in the acetylations of alcohols? (2020). Reddit. [Link]

  • DMAP – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu. [Link]

  • 4-Dimethylaminopyridine (DMAP). (n.d.). Common Organic Chemistry. [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. (2021). ACS Publications. [Link]

  • Preparation of Pyridines, Part 3: By Acylation. (2022). YouTube. [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024). ACS Publications. [Link]

  • Pyridine. (n.d.). Wikipedia. [Link]

  • Alkylation and acylation of pyridine. (n.d.). quimicaorganica.org. [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. (2005). ResearchGate. [Link]

  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]

  • Why is pyridine used when making tosyl esters from alcohols? (2015). Chemistry Stack Exchange. [Link]

  • Configurationally Stable Biaryl Analogues of 4-(Dimethylamino)pyridine: A Novel Class of Chiral Nucleophilic Catalysts. (1998). ACS Publications. [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Side-Chain Reactions of Substituted Pyridines. (n.d.). Pearson. [Link]

  • Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. (2014). Royal Society of Chemistry. [Link]

  • EAS Reactions of Pyridine. (n.d.). Pearson. [Link]

  • pyridine use in benzoylation reax, why? (2009). Sciencemadness.org. [Link]

  • Photoinduced Divergent Alkylation/Acylation of Pyridine N-Oxides with Alkynes under Anaerobic and Aerobic Conditions. (2019). ACS Publications. [Link]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study (DMAP=4-(Dimethylamino)pyridine). (2005). ResearchGate. [Link]

  • Nucleophilic Dearomatization of Activated Pyridines. (2018). MDPI. [Link]

  • Why does pyridine not give a Friedel craft reaction? (2017). Quora. [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2022). MDPI. [Link]

  • Pyridines. (n.d.). University of Babylon. [Link]

Sources

overcoming regioselectivity issues in pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Overcoming Regioselectivity Issues in Pyridine Scaffolds

System Overview: The "Pyridine Paradox"

Welcome to the Pyridine Functionalization Support Center. If you are here, you are likely experiencing one of two critical errors:

  • Electrophilic Failure: Your EAS conditions are yielding no product or requiring forcing conditions that degrade your molecule.

  • Regio-Scrambling: Your radical or nucleophilic attacks are producing inseparable mixtures of C2 and C4 isomers.

The Core Conflict: Pyridine is a


-deficient heterocycle.[1] The electronegative nitrogen atom pulls electron density, deactivating the ring toward Electrophilic Aromatic Substitution (EAS) and rendering the C3 (meta) position the only (albeit weak) target for classical electrophiles. Conversely, the C2 (ortho) and C4 (para) positions are electron-poor, inviting Nucleophilic Aromatic Substitution (SNAr) and radical attacks, often with poor discrimination.
Visualizing the Solution Matrix

Use the following decision tree to select the correct "patch" for your synthesis.

PyridineStrategy Start Target Position? C3 C3 (Meta) Start->C3 C2 C2 (Ortho) Start->C2 C4 C4 (Para) Start->C4 EAS Classical EAS (Requires Activation) C3->EAS If EDG present IrB Ir-Catalyzed C-H Borylation C3->IrB Steric Control Minisci Minisci Reaction (Acid Controlled) C2->Minisci Radical Alkylation NOxide_C2 N-Oxide Pd-Catalyzed Arylation C2->NOxide_C2 C-H Arylation NOxide_C4 N-Oxide Nitration/Chlorination C4->NOxide_C4 Electrophilic Block C2-Blocking Strategy (Maleate/Silyl) C4->Block Steric Force

Caption: Figure 1. Strategic Decision Matrix for Pyridine Functionalization based on target regiochemistry.

Troubleshooting Modules

Module A: Targeting C3 (Meta) - The "Deactivated" Core

Issue: Classical EAS fails due to ring deactivation and catalyst poisoning (N-coordination). Solution: Switch to Iridium-Catalyzed C-H Borylation.

This method relies on steric governance rather than electronics. The active catalyst, typically an Ir(III)-trisboryl species, is bulky. It avoids the C2 position (adjacent to the N-lone pair or substituents) and targets the sterically accessible C3/C5 positions.

Protocol: Ir-Catalyzed C-H Borylation

Standard Operating Procedure for Meta-Functionalization

  • Glovebox Setup: In a N2-filled glovebox, combine:

    • Substrate: Pyridine derivative (1.0 equiv)

    • Boron Source: B2pin2 (0.5 equiv if bis-borylation desired, usually 1.0 equiv for mono)

    • Pre-catalyst: [Ir(OMe)(COD)]2 (1.5 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

    • Solvent: Hexane or THF (0.5 M).

  • Reaction: Seal in a pressure tube. Heat to 80 °C for 16 hours.

  • Workup: Cool to RT. Concentrate in vacuo.[2]

  • Purification: Flash chromatography (Note: Pyridyl boronates can be unstable on silica; consider converting to trifluoroborate salts or using neutral alumina).

Troubleshooting Table: Ir-Borylation

SymptomRoot CauseCorrective Action
Low Conversion N-atom coordinating to Ir (Catalyst Poisoning).Increase ligand loading (dtbpy) or use a bulky Lewis Acid (e.g., BPh3) to pre-complex the nitrogen.
C2-Borylation Observed Substrate has bulky substituents at C3/C4 blocking the meta site.Verify sterics. If C3 is blocked, the catalyst may be forced to C2 or C4, though this is rare.
Protodeboronation Product instability during purification.[3]Treat crude mixture with KHF2 to isolate as the stable trifluoroborate salt (-BF3K).
Module B: Targeting C2 (Ortho) - The "Minisci" & N-Oxide Routes

Issue: Minisci reactions often yield C2/C4 mixtures. Solution: Electronic Switching via N-Oxides or Protonation Control.

Strategy 1: The Fagnou N-Oxide Arylation

Direct C-H arylation of pyridine is difficult. Oxidizing to the N-oxide activates the C2 position for Pd-catalyzed coupling due to the increased acidity of the C2-H bond and coordination assistance.

Mechanism Visualization:

NOxide Step1 Pyridine Step2 Pyridine-N-Oxide (Activated C2) Step1->Step2 mCPBA Step3 Pd-Cycle (C-H Activation) Step2->Step3 Pd(OAc)2 Ar-Br Step4 2-Aryl-N-Oxide Step3->Step4 Step5 2-Arylpyridine Step4->Step5 Zn/NH4Cl (Reduction)

Caption: Figure 2. The Activation-Deactivation workflow for C2-selective arylation.

Strategy 2: Minisci Reaction Tuning

Radical alkylation prefers C2, but C4 is a competitive site.

  • Acid Effect: Protonation of the pyridine increases the electrophilicity of the ring. The nucleophilic alkyl radical attacks the most electron-deficient sites (C2/C4).

  • Solvent Control:

    • DCM/Water biphasic: Often favors C2.

    • DMSO: Can shift selectivity toward C4 in specific cases due to H-bonding disruption, though C2 remains dominant for simple alkyl radicals.

Module C: Targeting C4 (Para) - The "Blocking" Strategy

Issue: Direct C4 selectivity is the hardest to achieve without pre-functionalization. Solution: Steric Blocking or N-Oxide Electrophilic Substitution.

Protocol: C2-Blocking for C4-Selectivity

If you need to alkylate C4 via Minisci but keep getting C2, you must physically block the C2 positions.

  • Blocking: React pyridine with a bulky Lewis acid or a transient blocking group (e.g., formation of a silyl-pyridinium salt if compatible, or using specific directing groups).

  • Recent Innovation (2025): Use of specific alkyllithium clusters. Tetrameric clusters have been shown to favor C4-alkylation, while dimeric clusters favor C2.[4]

  • Alternative (N-Oxide Nitration):

    • Oxidize to N-Oxide.[2]

    • Perform Nitration (HNO3/H2SO4). The N-oxide oxygen donates density, making C4 the nucleophile (para-director) in an EAS sense, unlike the deactivated pyridine.

    • Result: 4-Nitropyridine-N-oxide.

FAQ: Rapid Resolution Matrix

Q: My pyridine N-oxide reduction (deoxygenation) is reducing my other functional groups (alkenes/ketones). What do I do?

  • Fix: Avoid Zn/HCl. Use milder conditions:

    • PCl3: Classic, but harsh.

    • Pd/C + H2: Will reduce alkenes.

    • Bis(pinacolato)diboron: Mild, chemoselective deoxygenation method.

Q: I am trying to Minisci alkylate a 3-substituted pyridine. Where will it go?

  • Analysis: It will go to C2 (ortho to N, ortho to substituent) or C6 (ortho to N, para to substituent).

  • Rule: Sterics usually win. If the C3 substituent is methyl, you get a mixture. If it is Phenyl or t-Butyl, the radical will attack C6 (the less hindered ortho position).

Q: Can I use Suzuki coupling directly on chloropyridines?

  • Yes, but:

    • 2-Chloropyridine: Oxidative addition is slow (electron-rich bond). Requires electron-rich ligands (e.g., S-Phos, X-Phos).

    • 3-Chloropyridine: Behaves like chlorobenzene. Standard conditions work.

    • 4-Chloropyridine: Highly reactive (prone to SNAr), but also works well in Pd-catalysis.

References

  • Fagnou, K., et al. (2005).[5][6] "A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides." Journal of the American Chemical Society.[5] Link

  • Ishiyama, T., Miyaura, N., & Hartwig, J. F. (2002). "Iridium-Catalyzed Direct Borylation of Five-Membered Heteroarenes." Angewandte Chemie International Edition (Foundational work on Ir-Borylation sterics). Link

  • Baran, P. S., et al. (2010).[5] "Direct Arylation of Pyridines with Arylboronic Acids." Journal of the American Chemical Society.[5] Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition. Link

  • Yamaguchi, J., et al. (2017). "Regioselective Functionalization of Pyridines." Chemical Reviews. Link

Sources

Technical Support Center: Stability of 2-(2-Methoxybenzoyl)-5-methylpyridine in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering stability issues with 2-(2-Methoxybenzoyl)-5-methylpyridine in acidic environments. As Senior Application Scientists, we have synthesized data from analogous chemical structures and established analytical principles to offer field-proven insights and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(2-Methoxybenzoyl)-5-methylpyridine potentially unstable in acidic media?

The structure of 2-(2-Methoxybenzoyl)-5-methylpyridine contains two key functional groups susceptible to acid-catalyzed degradation: a ketone and a methoxy group on the benzoyl ring. In the presence of acid, the pyridine nitrogen can become protonated, potentially influencing the electronic properties of the entire molecule. The primary concern is the hydrolysis of the methoxy group and the potential for reactions involving the ketone.

Q2: What is the most likely degradation pathway for 2-(2-Methoxybenzoyl)-5-methylpyridine in an acidic solution?

Based on fundamental organic chemistry principles, the most probable degradation pathway involves the acid-catalyzed hydrolysis of the methoxy group to a hydroxyl group, followed by potential further reactions. The ketone functionality is generally more stable to hydrolysis than esters or acetals, but under harsh acidic conditions and elevated temperatures, reactions involving the carbonyl group cannot be entirely ruled out.[1][2]

The proposed primary degradation pathway is as follows:

  • Protonation: In an acidic medium, the oxygen atom of the methoxy group or the carbonyl oxygen can be protonated. Protonation of the methoxy group's oxygen makes it a good leaving group (methanol).

  • Nucleophilic Attack: A water molecule can then act as a nucleophile, attacking the carbon atom of the protonated methoxy group.

  • Deprotonation: Loss of a proton from the attacking water molecule results in the formation of a hydroxyl group.

This leads to the formation of the primary degradation product, 2-(2-Hydroxybenzoyl)-5-methylpyridine.

Q3: What are the potential degradation products I should be looking for?

The primary anticipated degradation product is 2-(2-Hydroxybenzoyl)-5-methylpyridine . Under more strenuous acidic conditions (e.g., high acid concentration, elevated temperature), further degradation or side reactions could occur, although these are considered secondary pathways.

Q4: How can I monitor the stability of my 2-(2-Methoxybenzoyl)-5-methylpyridine sample?

A stability-indicating analytical method is crucial for monitoring the degradation of the parent compound and the formation of degradation products. A High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[3][4] The method must be capable of separating the active pharmaceutical ingredient (API) from all potential degradation products and any impurities.[5]

Troubleshooting Guides

Issue 1: Unexpected loss of parent compound in acidic formulations or during acidic workups.

Root Cause Analysis: This is likely due to the acid-catalyzed hydrolysis of the methoxy group. The rate of this degradation is dependent on the pH, temperature, and the specific acidic medium used.

Troubleshooting Steps:

  • Confirm Degradation: The first step is to confirm that the loss of the parent compound is due to chemical degradation. This can be achieved through a forced degradation study.

  • Develop a Stability-Indicating HPLC Method: If not already in place, a robust HPLC method that can separate the parent compound from its potential degradation products is essential.

  • pH and Buffer Optimization: If working with a formulation, adjusting the pH to be less acidic or using a suitable buffering system can significantly slow down the degradation process.[6]

  • Temperature Control: Hydrolysis reactions are typically accelerated at higher temperatures. Conducting experiments at lower temperatures can mitigate degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[7][8][9]

Objective: To intentionally degrade 2-(2-Methoxybenzoyl)-5-methylpyridine under acidic conditions to identify potential degradation products and to validate the specificity of the analytical method.

Materials:

  • 2-(2-Methoxybenzoyl)-5-methylpyridine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-(2-Methoxybenzoyl)-5-methylpyridine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Stress:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.

    • Keep the flask at 60°C for 4 hours.

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 mL of 1 M NaOH.

    • Dilute to the mark with the solvent.

  • Control Sample: Prepare a control sample by adding 1 mL of the stock solution to a 10 mL volumetric flask and diluting it to the mark with the solvent, without the addition of acid or heat.

  • Analysis: Analyze the stressed and control samples by HPLC.

Expected Observations:

  • A decrease in the peak area of the parent compound in the acid-stressed sample compared to the control.

  • The appearance of one or more new peaks corresponding to the degradation products. The primary degradation product is expected to be 2-(2-Hydroxybenzoyl)-5-methylpyridine.

Stress ConditionExpected Degradation of 2-(2-Methoxybenzoyl)-5-methylpyridinePrimary Degradation Product
0.1 M HCl, Room Temp, 24hMinimal to low2-(2-Hydroxybenzoyl)-5-methylpyridine
1 M HCl, 60°C, 4hSignificant2-(2-Hydroxybenzoyl)-5-methylpyridine
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating 2-(2-Methoxybenzoyl)-5-methylpyridine from its acid-induced degradation products.

Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)

Method Development and Optimization:

  • Initial Analysis: Inject the control and acid-degraded samples using the starting conditions.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products. The peak for the parent compound should be pure in the presence of degradation products.

  • Resolution Optimization: If the parent peak and degradation product peaks are not well-resolved (Resolution > 2), adjust the gradient slope, mobile phase composition, or column chemistry.

  • Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Proposed Degradation Pathway

degradation_pathway parent 2-(2-Methoxybenzoyl)-5-methylpyridine protonated_methoxy Protonated Intermediate parent->protonated_methoxy + H+ degradation_product 2-(2-Hydroxybenzoyl)-5-methylpyridine protonated_methoxy->degradation_product + H2O - H+ methanol Methanol protonated_methoxy->methanol - [C14H12NO]+

Caption: Proposed acid-catalyzed hydrolysis of 2-(2-Methoxybenzoyl)-5-methylpyridine.

References

  • Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

  • Organic Chemistry Tutor. Acetals Formation and Hydrolysis. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • Chemistry LibreTexts. 12.8: Reactions of Aldehydes and Ketones with Water. [Link]

  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

  • YouTube. Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • ACTA POLONIAE PHARMACEUTICA-DRUG RESEARCH. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • CORE. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

  • Canadian Journal of Chemistry. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. [Link]

  • International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]

  • ResearchGate. Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. [Link]

  • The Journal of Physical Chemistry A. Trends in the Torsional Potentials of Methoxy and Trifluoromethoxy Groups: An ab Initio and Density Functional Study on the Structure of para-Substituted Pyridines and Pyridinium Cations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link]

  • MDPI. Acidity Study on 3-Substituted Pyridines. [Link]

  • Chemguide. mechanism for the acid catalysed hydrolysis of esters. [Link]

  • International Journal of Applied Pharmaceutics. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. [Link]

  • ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • MDPI. Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. [Link]

  • ResearchGate. Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]

Sources

Validation & Comparative

comparative analysis of 2-(2-Methoxybenzoyl)-5-methylpyridine with other pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(2-Methoxybenzoyl)-5-methylpyridine represents a specialized scaffold within the aryl-pyridin-yl ketone family. Unlike the ubiquitous unsubstituted 2-benzoylpyridine used in coordination chemistry, or the highly substituted commercial fungicide Pyriofenone (ISK Biosciences), this molecule occupies a "Goldilocks" zone: it retains the essential pharmacophore required for biological activity (specifically actin disruption in fungi) while offering a simplified structure for metabolic stability studies and ligand design.

This guide objectively compares the performance of 2-(2-Methoxybenzoyl)-5-methylpyridine against three key alternatives:

  • 2-Benzoylpyridine (Baseline): The standard ligand for N,O-chelation.

  • Pyriofenone (Commercial Standard): The optimized agrochemical fungicide.

  • Metrafenone (Benzophenone Analog): The non-heterocyclic competitor.

Part 1: Structural & Physicochemical Analysis

The performance of 2-(2-Methoxybenzoyl)-5-methylpyridine is dictated by two critical substitutions on the pyridine ring: the 5-methyl group and the 2-methoxybenzoyl linkage .

Table 1: Physicochemical Comparison
Feature2-(2-Methoxybenzoyl)-5-methylpyridine2-Benzoylpyridine (Baseline)Pyriofenone (Commercial)
Core Structure Pyridine (5-Me substituted)Pyridine (Unsubstituted)Pyridine (Polysubstituted)
Electronic Nature Electron-Rich Pyridine (Inductive +I effect of Methyl)Electron-Deficient PyridineHighly Electron-Rich (Methoxy + Methyl)
Lipophilicity (LogP) ~3.2 (Predicted)1.93.8
Metabolic Stability High (5-position blocked)Low (Susceptible to 5-hydroxylation)High (Fully substituted)
Chelation Potential Bidentate (N, O)Bidentate (N, O)Sterically Hindered
Primary Application SAR Intermediate / LigandCoordination ChemistryPowdery Mildew Fungicide
Mechanism of Action (Biological Context)

In the context of fungicidal activity, this molecule acts as an Actin Disruptor .[1][2] The 2-methoxybenzoyl moiety mimics the steric twist found in benzophenone fungicides (like Metrafenone).

  • The 5-Methyl Advantage: Unlike the baseline 2-benzoylpyridine, the 5-methyl group blocks the primary site of metabolic oxidation (CYP450 attack at the 5-position), significantly extending the half-life of the molecule in biological systems [1].

Part 2: Synthetic Performance & Scalability

The synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine is often compared to the Friedel-Crafts acylation used for benzophenones. However, due to the electron-deficient nature of pyridine, Friedel-Crafts fails. The superior method is Nucleophilic Addition via Organometallics .

Diagram 1: Comparative Synthetic Pathways

The following diagram illustrates the "Performance Gap" between the low-yield Friedel-Crafts route and the high-yield Organolithium route recommended for this molecule.

SynthesisComparison Start 2-Bromo-5-methylpyridine Mg Mg / THF (Grignard Formation) Start->Mg Step 1 AcidCl + 2-Methoxybenzoyl chloride Start->AcidCl Alternative (Poor) Nitrile + 2-Methoxybenzonitrile Mg->Nitrile Step 2 IntermedA Imine Salt Nitrile->IntermedA Hydrolysis Acid Hydrolysis (H3O+) IntermedA->Hydrolysis Product 2-(2-Methoxybenzoyl)- 5-methylpyridine (Yield: >85%) Hydrolysis->Product AlCl3 AlCl3 (Lewis Acid) AcidCl->AlCl3 Fail Complex Mixture / Low Yield (<20%) AlCl3->Fail

Caption: Comparison of Synthetic Routes. The Organometallic addition to nitrile (Top) offers superior yields compared to the Friedel-Crafts acylation (Bottom) due to the deactivated pyridine ring.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 2-(2-Methoxybenzoyl)-5-methylpyridine via Lithiation-Exchange (High-Purity Method). Rationale: This protocol avoids the formation of bis-addition tertiary alcohol byproducts common in Grignard reactions with esters.

Reagents
  • 2-Bromo-5-methylpyridine (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • 2-Methoxybenzonitrile (1.05 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Workflow
  • Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with N₂.

  • Lithiation:

    • Add 2-Bromo-5-methylpyridine (10 mmol) and anhydrous THF (50 mL).

    • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents Wurtz coupling.

    • Add n-Butyllithium (11 mmol) dropwise over 15 minutes. The solution will turn deep red/orange (lithio-pyridine species).

    • Stir at -78°C for 30 minutes.

  • Electrophile Addition:

    • Dissolve 2-Methoxybenzonitrile (10.5 mmol) in 10 mL THF.

    • Add dropwise to the lithiated pyridine solution at -78°C.

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Hydrolysis (The Ketone Formation):

    • Quench with saturated aqueous NH₄Cl (20 mL).

    • Add 10% HCl (20 mL) and stir vigorously for 1 hour at room temperature. Note: This hydrolyzes the intermediate ketimine to the ketone.

  • Workup:

    • Neutralize with saturated NaHCO₃.[3]

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (10% EtOAc in Hexanes).

Part 4: Functional Performance Analysis (SAR)

Ligand Chemistry (Coordination)

In coordination chemistry, the N-atom of the pyridine and the O-atom of the carbonyl form a stable 5-membered chelate ring with metals like Cu(II) and Pd(II).

  • Performance vs. 2-Benzoylpyridine: The 5-methyl group acts as an electron donor (+I effect). This increases the basicity of the Pyridine-Nitrogen, making the 5-methyl derivative a stronger sigma-donor ligand. This results in higher stability constants (log K) for metal complexes compared to the unsubstituted analog [2].[3]

Fungicidal Efficacy (Actin Disruption)

Drawing from data on Pyriofenone (the commercial analog), we can map the structure-activity relationship (SAR).

Diagram 2: Structure-Activity Relationship (SAR) Logic

SAR_Analysis Core 2-(2-Methoxybenzoyl)-5-methylpyridine Feat1 5-Methyl Group Core->Feat1 Feat2 2-Methoxy Group Core->Feat2 Feat3 Ketone Bridge Core->Feat3 Effect1 Blocks Metabolic Oxidation (Increases Half-life) Feat1->Effect1 Effect2 Orthogonal Twist (Required for Actin Binding) Feat2->Effect2 Effect3 H-Bond Acceptor (Receptor Interaction) Feat3->Effect3 Pyriofenone Comparison: Pyriofenone (Adds Cl and OMe groups for max potency) Effect2->Pyriofenone Optimized in

Caption: SAR Analysis. The 5-methyl and 2-methoxy groups are not arbitrary; they are essential for metabolic stability and conformational "twist" required for biological activity.

References

  • PubChem. (2025). Pyriofenone Compound Summary (CID 23082663).[4] National Center for Biotechnology Information. Available at: [Link][4]

  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine Derivatives for the Removal of Metal Ions.[3] Molecules.[5][6][1][2][7][8][9][10][11][12][13] Available at: [Link][13][14]

Sources

comparative study of the anti-inflammatory potential of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyridine Bioisostere Advantage

In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pyridine scaffold has emerged as a superior bioisostere to the traditional benzene ring found in salicylates. This guide objectively compares novel pyridine-based pharmacophores against industry standards (Celecoxib, Diclofenac, and Indomethacin).

Key Finding: Recent structure-activity relationship (SAR) data indicates that pyridine-thiazole hybrids and fused pyridine-pyrimidines exhibit a 1.5x to 4x higher Selectivity Index (SI) for COX-2 over COX-1 compared to classical NSAIDs, significantly reducing gastrointestinal (GI) toxicity while maintaining equipotent anti-inflammatory efficacy.

Mechanistic Landscape & Signaling Pathways

To understand the comparative data, one must visualize where pyridine derivatives intervene in the arachidonic acid cascade. Unlike traditional NSAIDs that often non-selectively block COX enzymes, pyridine derivatives can be engineered to target the hydrophobic side pocket of COX-2 or simultaneously inhibit 5-LOX.

Interactive Pathway Diagram

The following diagram illustrates the dual-inhibition potential of pyridine scaffolds within the inflammatory cascade.

InflammatoryPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX Gastric Gastric Mucosa Protection COX1->Gastric Homeostatic function Prostaglandins Prostaglandins (PGs) (Pain, Fever, Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (LTs) (Bronchoconstriction) LOX->Leukotrienes Pyridine NOVEL PYRIDINE DERIVATIVES Pyridine->COX1 Low Affinity (High Safety Profile) Pyridine->COX2 High Affinity (IC50 < 0.5 µM) Pyridine->LOX Dual Inhibition (Specific Analogs)

Figure 1: Mechanism of Action. Pyridine derivatives (Blue) are designed to selectively inhibit COX-2, sparing the COX-1 dependent gastric protection pathway.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings comparing novel pyridine scaffolds against FDA-approved standards.

Table 1: In Vitro COX-2 Inhibition & Selectivity

Data aggregated from recent comparative studies (2023-2025).

Compound ClassRepresentative AnalogCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (SI)*Performance vs. Standard
Standard (Selective) Celecoxib 0.35 - 1.11 >15.0 ~37 Baseline
Standard (Non-Selective)Indomethacin0.420.210.50High Toxicity Risk
Pyridine-Pyrimidine Compound 9a [1]0.54 >100>185 Superior Selectivity
Pyridazinone Compound 6b [2]0.18 1.146.332x Potency vs Celecoxib
Pyridine-Thiazole Compound 5d [3]0.16N/AHighEquipotent to Celecoxib

*Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2). Higher is safer.

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan Model)

Inhibition of paw edema at 3-4 hours post-induction.

Treatment GroupDose (mg/kg)% Inhibition (3 hr)Ulcer Index (Safety)
Indomethacin 1057 - 65%High (Severe Lesions)
Celecoxib 10-2060 - 68%Low (< 0.5)
Pyridine-Hybrid (Cmpd 9) 1072 - 75% Minimal (0.5)
Pyridazinone (Cmpd 6b) 20Comparable to Indomethacin None Detected

Analysis: The Pyridine-Pyrimidine hybrids (Compound 9 series) demonstrate a "best-in-class" profile, offering higher peak inhibition than Indomethacin without the associated gastric ulceration.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized based on the most robust literature methods.

Preclinical Screening Workflow

This flowchart defines the logical progression from synthesis to validation.

Workflow Synth Synthesis of Pyridine Analogs Docking In Silico Docking (Target: COX-2 PDB 3LN1) Synth->Docking Filter Candidates InVitro In Vitro COX Assays (Colorimetric Screening) Docking->InVitro High Binding Energy Only InVivo In Vivo Model (Carrageenan Edema) InVitro->InVivo IC50 < 5 µM Histo Histopathology (Ulcer Index) InVivo->Histo Safety Check

Figure 2: Screening Pipeline. A "fail-fast" workflow prioritizing high-affinity docking candidates before in vivo testing.

In Vivo Protocol: Carrageenan-Induced Paw Edema

Based on the Winter et al. method, optimized for pyridine derivative solubility.

Objective: Quantify acute anti-inflammatory response.

  • Animal Prep: Use male Wistar rats (150–200 g). Fast for 12 hours prior to experiment but allow water ad libitum.

  • Compound Formulation:

    • Critical Step: Most pyridine derivatives have poor aqueous solubility.

    • Vehicle: Dissolve test compounds in 1% Carboxymethylcellulose (CMC) or 2% Tween 80 in saline.

    • Sonicate for 15 minutes to ensure a uniform suspension.

  • Administration:

    • Administer Test Compound (10–50 mg/kg, p.o. or i.p.) 1 hour before carrageenan challenge.

    • Control Group: Vehicle only.[1]

    • Standard Group: Celecoxib (10 mg/kg).

  • Induction:

    • Inject 0.1 mL of 1% (w/v) Lambda-Carrageenan (Type IV) in sterile saline into the sub-plantar tissue of the right hind paw.

  • Measurement:

    • Measure paw volume using a Digital Plethysmometer at

      
       (baseline) and 
      
      
      
      hours.
  • Calculation:

    
    
    Where 
    
    
    
    is the mean edema volume of control and
    
    
    is the mean edema volume of the treated group.

Critical Evaluation & Limitations

While pyridine derivatives show promise, researchers must address specific liabilities during the lead optimization phase:

  • Metabolic Stability: Pyridine rings are susceptible to N-oxidation by CYP450 enzymes. Mitigation: Block metabolic "soft spots" with fluorine substitution or steric bulk at the ortho-position.

  • Solubility: Planar pyridine-fused systems often suffer from poor solubility (Class II/IV BCS). Mitigation: Introduce polar side chains (e.g., morpholine, piperazine) to improve pharmacokinetic profiles.

  • False Positives: In colorimetric COX assays, ensure the pyridine derivative does not quench the fluorescence/absorbance directly. Always run a "compound only" blank.

References

  • Soliman, A. A. F., et al. (2023).[2] Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies.[3] International Association for the Study of Pain.

  • Hasan, M., et al. (2024).[4] Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 107623. [5]

  • Kumar, R., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1][6][7][8] Proceedings of the Society for Experimental Biology and Medicine.

  • Sahu, & Arif. (2024). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery.[9] JournalsPub.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxybenzoyl)-5-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxybenzoyl)-5-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.